molecular formula C10H14IN3O3 B13559857 tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B13559857
M. Wt: 351.14 g/mol
InChI Key: ARCBTOXWLLIZTE-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a formyl group and an iodine atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF and POCl3.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The formyl group and iodine atom play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5-formyl-4-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
  • tert-Butyl N-(5-formyl-4-chloro-1-methyl-1H-pyrazol-3-yl)carbamate
  • tert-Butyl N-(5-formyl-4-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate

Uniqueness

tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Biological Activity

tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyrazole derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. The presence of the pyrazole ring and the iodo substituent are crucial for its biological activity. The molecular formula is C12H16N4O2IC_{12}H_{16}N_4O_2I, and its molecular weight is approximately 372.18 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Anticancer Activity
    • Pyrazole derivatives have shown significant anticancer potential. For instance, compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
    • A study indicated that pyrazole-based compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Properties
    • Some pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of halogen atoms like iodine enhances this activity by increasing lipophilicity and facilitating membrane penetration .
  • Anti-inflammatory Effects
    • Research has suggested that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-75.85 µM
AnticancerA5493.0 µM
AntimicrobialE. coliModerate Activity
Anti-inflammatoryVariousSignificant Reduction in TNF-α

Case Study: Anticancer Mechanism

A recent study examined the anticancer effects of a series of pyrazole derivatives, including this compound. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to significant tumor growth inhibition in vivo models .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, such as kinases involved in cancer progression. These studies suggest that the compound may act as a competitive inhibitor, providing a rationale for its observed biological activities .

Properties

Molecular Formula

C10H14IN3O3

Molecular Weight

351.14 g/mol

IUPAC Name

tert-butyl N-(5-formyl-4-iodo-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H14IN3O3/c1-10(2,3)17-9(16)12-8-7(11)6(5-15)14(4)13-8/h5H,1-4H3,(H,12,13,16)

InChI Key

ARCBTOXWLLIZTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1I)C=O)C

Origin of Product

United States

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